molecular formula C10H17ClN2 B3096049 (S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride CAS No. 1269504-26-8

(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride

Cat. No.: B3096049
CAS No.: 1269504-26-8
M. Wt: 200.71
InChI Key: IKDUAXOKHFOREM-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride is a chiral amine compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride typically involves the asymmetric reduction of the corresponding ketone or imine precursor. One common method is the catalytic asymmetric hydrogenation of the imine using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve the use of engineered transaminase enzymes, which can convert ketones to chiral amines with high enantiomeric excess. This biocatalytic approach is advantageous due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, leading to the desired biochemical effects. The pathways involved often include transamination reactions catalyzed by transaminase enzymes .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(1-Aminoethyl)aniline hydrochloride
  • (S)-2-(1-Aminoethyl)phenol hydrochloride

Uniqueness

(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in asymmetric synthesis and as a chiral building block .

Properties

IUPAC Name

4-[(1S)-1-aminoethyl]-N,N-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;/h4-8H,11H2,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDUAXOKHFOREM-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.